molecular formula C18H20N6O6 B12386824 (2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12386824
M. Wt: 416.4 g/mol
InChI Key: BJWXZOBLBMGQCJ-ILMHWDKJSA-N
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Description

The compound (2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a sugar moiety, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes under controlled conditions.

    Attachment of the Sugar Moiety: The sugar moiety is introduced via glycosylation reactions, where the purine base is reacted with a protected sugar derivative in the presence of a catalyst.

    Functional Group Modifications: The nitrophenyl and ethoxy groups are introduced through nucleophilic substitution reactions, often using reagents like sodium ethoxide and 4-nitrophenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reaction vessels and continuous flow reactors to handle increased volumes.

    Purification Techniques: Employing advanced chromatographic methods and crystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Sodium ethoxide, 4-nitrophenyl halides, and dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylated derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various nucleophilic substitution products.

Scientific Research Applications

(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol: is unique due to its combination of a purine base, nitrophenyl group, and sugar moiety, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C18H20N6O6

Molecular Weight

416.4 g/mol

IUPAC Name

(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C18H20N6O6/c19-18-21-16-15(20-9-23(16)14-7-12(26)13(8-25)30-14)17(22-18)29-6-5-10-1-3-11(4-2-10)24(27)28/h1-4,9,12-14,25-26H,5-8H2,(H2,19,21,22)/t12?,13-,14-/m1/s1

InChI Key

BJWXZOBLBMGQCJ-ILMHWDKJSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])N)CO)O

Origin of Product

United States

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